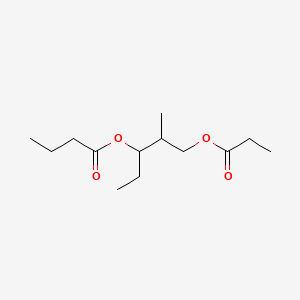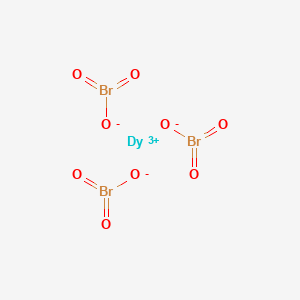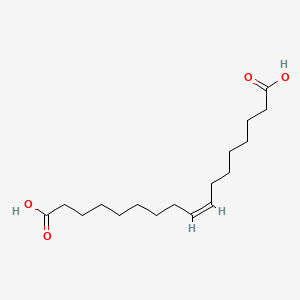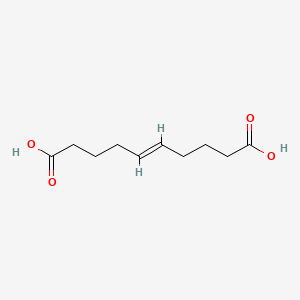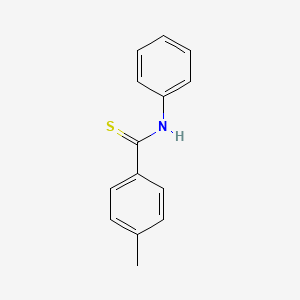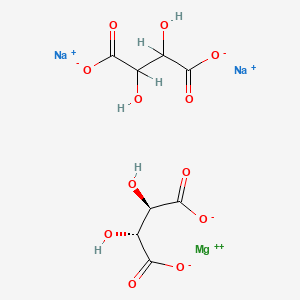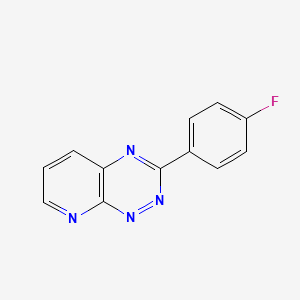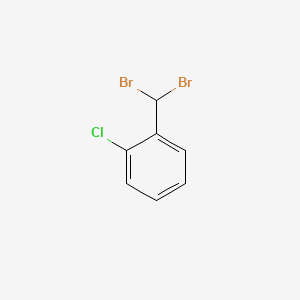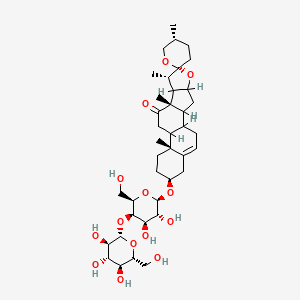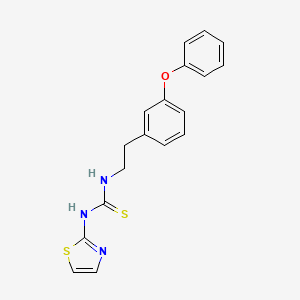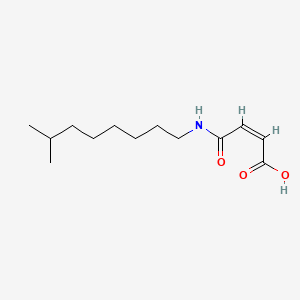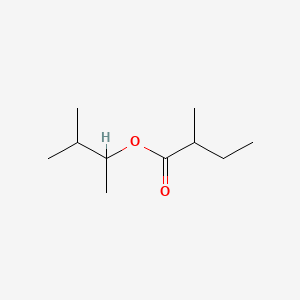
Dilithium dihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dilithium dihydrogen diphosphate can be synthesized through the reaction of lithium carbonate with phosphoric acid. The process involves the following steps :
Raw Material Preparation: Lithium carbonate is added to an aqueous solution of phosphoric acid and stirred for 15-45 minutes.
pH Adjustment: A lithium hydroxide solution is added to adjust the pH to 8-9.
Solid-Liquid Separation: The mixture is subjected to solid-liquid separation at 85-95°C to obtain wet lithium phosphate.
Dissolution and Filtration: The wet lithium phosphate is dissolved in phosphoric acid, and the pH is adjusted to 2-3. The filtrate containing lithium dihydrogen phosphate is collected.
Crystallization and Drying: The filtrate is evaporated, concentrated, cooled, and crystallized to obtain lithium dihydrogen phosphate, which is then dried to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high efficiency, high purity, and low cost .
Análisis De Reacciones Químicas
Types of Reactions
Dilithium dihydrogen diphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cations for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium phosphate, while reduction may produce lithium hypophosphite .
Aplicaciones Científicas De Investigación
Dilithium dihydrogen diphosphate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dilithium dihydrogen diphosphate involves its interaction with molecular targets and pathways. It acts by donating or accepting phosphate groups, thereby influencing various biochemical processes . The compound’s effects are mediated through its interaction with enzymes and other proteins involved in phosphate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Disodium phosphate: An inorganic compound with similar phosphate groups but different cations.
Dihydrogen phosphate: A related compound with a different cation composition.
Propiedades
Número CAS |
33943-47-4 |
|---|---|
Fórmula molecular |
H2Li2O7P2 |
Peso molecular |
189.9 g/mol |
Nombre IUPAC |
dilithium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/2Li.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+1;/p-2 |
Clave InChI |
RZARGQWJQQVARM-UHFFFAOYSA-L |
SMILES canónico |
[Li+].[Li+].OP(=O)([O-])OP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


